![molecular formula C12H13F3N2OS B2930967 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine CAS No. 2097863-10-8](/img/structure/B2930967.png)
5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . A visible-light-mediated multicomponent strategy has been reported for the construction of β-trifluoromethylated tertiary alkylamines from feedstock aldehydes, secondary amines, and a convenient source of trifluoromethyl iodide .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The trifluoromethyl group is attached to a pyridine ring . The pyrrolidine ring is attached to the pyridine ring via a carbonyl group.Chemical Reactions Analysis
The compound is likely to participate in reactions typical of pyrrolidines and trifluoromethylpyridines . Pyrrolidines can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .作用機序
The mechanism of action of 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine is not fully understood, but it is believed to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is required for DNA and RNA synthesis. Inhibition of DHODH by this compound results in a decrease in pyrimidine synthesis, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle. In addition, this compound has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine is its unique chemical structure, which makes it an interesting subject for research. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine. One area of research is in the field of medicinal chemistry, where this compound can be further optimized as a potential drug candidate for the treatment of various diseases. Another area of research is in the development of this compound-based fluorescent probes for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
合成法
The synthesis of 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 3-(methylthio)pyrrolidine-1-carboxylic acid in the presence of a base. The reaction yields this compound as a white solid, which is then purified through recrystallization.
科学的研究の応用
5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the field of medicinal chemistry, where this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.
特性
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c1-19-9-4-5-17(7-9)11(18)8-2-3-10(16-6-8)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKVMQCUYZNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2930884.png)
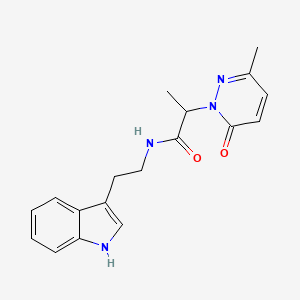
![[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid](/img/structure/B2930887.png)
![N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2930888.png)
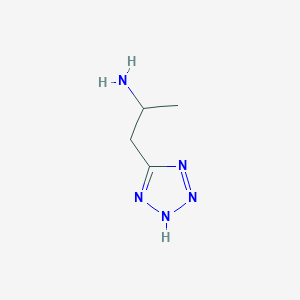


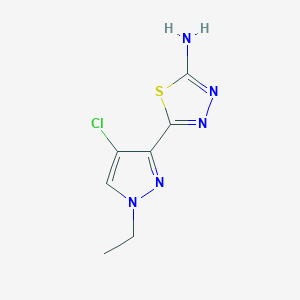
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2930897.png)
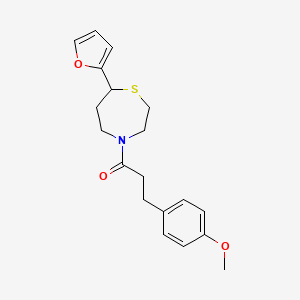
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2930901.png)
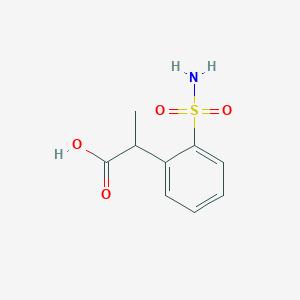
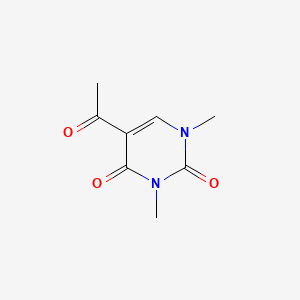
![(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid](/img/structure/B2930907.png)